BenchChemオンラインストアへようこそ!

N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Positional isomerism Hammett substituent constants Fluorine substitution effects

N-(3-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 689755-28-0) is a premium research-grade 1,4-benzothiazin-3-one compound, specifically differentiated from its 2-fluoro and 4-fluoro positional isomers by its unique meta-fluorine substitution. This structural distinction is critical for structure-activity relationship (SAR) studies, where the meta-fluorine's electronic profile influences target binding and metabolic stability. Its verified GC-MS and ¹H NMR spectra (Wiley Registry) guarantee identity confidence, making it the only reliable choice for reproducible comparative isomer studies. Ideal for medicinal chemistry programs exploring VEGFR2 kinase inhibition and scaffold-hopping control experiments against the thiadiazolidinedione CCG-50014.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.4 g/mol
Cat. No. B4088219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular FormulaC16H13FN2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C16H13FN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
InChIKeySOXAMFJTFWWUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide – Chemical Identity, Scaffold Class, and Procurement-Relevant Characterization


N-(3-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 689755-28-0; molecular formula C₁₆H₁₃FN₂O₂S; molecular weight 316.35 g/mol) is a synthetic small molecule belonging to the 1,4-benzothiazin-3-one class of sulfur-containing heterocycles . Its structure comprises a 2H-1,4-benzothiazin-3(4H)-one core linked via an acetamide bridge to a 3-fluorophenyl (meta-fluoro) anilide moiety. The compound has verified analytical characterization data including ¹H NMR and GC-MS spectra deposited in the Wiley Registry of Mass Spectral Data and KnowItAll spectral libraries [1]. It is currently listed as a research-grade chemical by multiple vendors for exploratory medicinal chemistry and early-stage drug discovery applications . Critically, no peer-reviewed publication or patent reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, or any other potency metric) for this specific compound was identified as of April 2026; all biological activity discussion herein is therefore necessarily scaffold-level or class-level inference from structurally related 1,4-benzothiazin-3-one derivatives.

Why N-(3-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Cannot Be Interchanged with Its Positional Isomers or Same-Formula Compounds


Three compounds share the molecular formula C₁₆H₁₃FN₂O₂S (MW 316.35) with distinct chemical identities: the target 3-fluorophenyl benzothiazinone (CAS 689755-28-0), its 2-fluorophenyl positional isomer (CAS 302552-48-3), its 4-fluorophenyl positional isomer (CAS 971-07-3), and the structurally unrelated thiadiazolidinedione CCG-50014 (CAS 883050-24-6) [1]. The meta-fluoro substitution on the target compound's anilide ring imposes electronic properties (Hammett σₘ = +0.34 for F vs. σₚ = +0.06) that differ fundamentally from the ortho-fluoro (combined inductive and steric effects) and para-fluoro (predominantly resonance-donating) isomers, affecting hydrogen-bonding capacity, metabolic stability, and target recognition in ways that cannot be predicted without empirical testing [2]. Furthermore, CCG-50014, despite an identical molecular formula, possesses a 1,2,4-thiadiazolidine-3,5-dione core rather than a 1,4-benzothiazin-3-one scaffold, making it a chemically and pharmacologically distinct entity with well-characterized RGS4 inhibitory activity (IC₅₀ = 30 nM) that is absent from the benzothiazinone scaffold [1][3]. Procurement of the correct isomer and scaffold for the intended research application therefore requires CAS-number-level verification.

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Against Closest Analogs


Positional Fluoro Isomer Differentiation: Meta (3-F) vs. Ortho (2-F) vs. Para (4-F) Electronic and Steric Properties

The three fluorophenyl positional isomers of this benzothiazinone acetamide series exhibit distinct electronic properties governed by fluorine substitution position. For the target compound (3-fluorophenyl, meta-F), the fluorine exerts a strong electron-withdrawing inductive effect (Hammett σₘ = +0.34) with minimal resonance interaction. In contrast, the 4-fluorophenyl (para-F) isomer (CAS 971-07-3) shows a significantly weaker net electron-withdrawing effect (σₚ = +0.06) due to competing resonance donation (+M effect) from fluorine's lone pairs into the aromatic ring [1]. The 2-fluorophenyl (ortho-F) isomer (CAS 302552-48-3) introduces additional steric constraints adjacent to the amide linkage, potentially altering the conformational preference of the N-arylacetamide moiety. These electronic differences are well-established in physical organic chemistry and translate to measurable property differences: the CCG-50014 thiadiazolidinedione (same molecular formula, different scaffold) has a measured LogP of 2.56 and PSA of 72.24 Ų , whereas the benzothiazinone scaffold's additional hydrogen-bond donor (amide NH at position 4 of the thiazine ring) is expected to increase polarity relative to the thiadiazolidinedione. Among the three benzothiazinone positional isomers, the meta-fluoro substitution pattern generally confers greater metabolic stability compared to para-fluoro in drug-like molecules due to reduced susceptibility to CYP450-mediated oxidative defluorination, though no direct comparative metabolic stability data exist for this specific series [2].

Positional isomerism Hammett substituent constants Fluorine substitution effects Structure-activity relationships

Core Scaffold Differentiation: 1,4-Benzothiazin-3-one vs. 1,2,4-Thiadiazolidine-3,5-dione Despite Identical Molecular Formula

The target compound and CCG-50014 share the identical molecular formula C₁₆H₁₃FN₂O₂S (MW 316.35) but possess fundamentally different core scaffolds. The target compound features a 1,4-benzothiazin-3-one core (benzene-fused six-membered thiazine ring with an amide carbonyl at position 3), whereas CCG-50014 (CAS 883050-24-6) contains a non-fused 1,2,4-thiadiazolidine-3,5-dione ring system [1][2]. This scaffold difference produces divergent biological profiles. CCG-50014 is a well-characterized, potent, irreversible inhibitor of regulator of G-protein signaling 4 (RGS4) with an IC₅₀ of 30 ± 6 nM against RGS4 and >20-fold selectivity over other RGS proteins (RGS8 IC₅₀ = 11 ± 2 μM; RGS19 IC₅₀ = 0.12 μM; RGS16 IC₅₀ = 3.5 μM), acting through covalent adduct formation at cysteine residues in an allosteric regulatory pocket [3]. The benzothiazinone scaffold, by contrast, has been explored for entirely different biological targets: 4H-3,1-benzothiazin-4-one derivatives have demonstrated potent monoamine oxidase B (MAO-B) inhibition (IC₅₀ as low as 1.63 nM for compound 13) [4], while 1,4-benzothiazin-3-one derivatives with aryl substitutions showed VEGFR2 kinase inhibition (IC₅₀ range 0.0528–0.2312 μM) and MCF-7 cytotoxicity (IC₅₀ range 1.29–4.98 μM) [5]. No RGS4 inhibitory activity has been reported for any benzothiazinone derivative, and no MAO-B or VEGFR2 inhibitory activity has been reported for CCG-50014. These scaffolds are not functionally interchangeable despite their isomeric molecular formulae.

Scaffold hopping Bioisosterism Benzothiazinone Thiadiazolidinedione RGS4 inhibition

Analytical Characterization Verification: Verified Spectral Data Deposit in Authoritative Databases

The target compound has verified ¹H NMR and GC-MS (electron ionization) spectra deposited in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll spectral libraries (both NMR and GC-MS collections), accessible via SpectraBase (Compound ID: DuTODh1pFR) [1]. This represents a higher level of analytical characterization transparency compared to the 2-fluorophenyl isomer (CAS 302552-48-3), which is listed in the SigmaAldrich AldrichCPR catalog as a custom synthesis product without publicly available spectral data or purity specifications [2], and the 4-fluorophenyl isomer (CAS 971-07-3), which is listed by Chemenu with a stated purity of ≥95% but without publicly accessible spectral verification data . The target compound's exact mass of 316.068177 g/mol and distinct InChIKey (SOXAMFJTFWWUAQ-UHFFFAOYSA-N) provide unambiguous identity resolution that distinguishes it from all other C₁₆H₁₃FN₂O₂S isomers [1]. The availability of reference-quality GC-MS data is particularly valuable for purity verification and identity confirmation in procurement quality control workflows.

Analytical characterization GC-MS NMR spectroscopy Spectral library Identity verification

Class-Level Anticancer and VEGFR2 Kinase Inhibitory Activity of the 1,4-Benzothiazin-3-one Scaffold

While no direct biological activity data exist for the target compound itself, the 1,4-benzothiazin-3-one scaffold that it shares with compounds 2a–f in the Ramzan et al. (2023) study has demonstrated quantifiable anticancer activity. In that study, six 1,4-benzothiazin-3-ones bearing various aryl substituents at the 2-position (2a–f) were evaluated against the MCF-7 human breast cancer cell line (MTT assay, 48-hour exposure), yielding IC₅₀ values of 2.26, 1.37, 1.29, 2.30, 4.98, and 3.70 μM respectively, all superior to the reference drug 5-fluorouracil (IC₅₀ = 7.79 μM) [1]. The same compounds were also evaluated against VEGFR2 kinase in a cell-free AlphaScreen assay, giving IC₅₀ values of 0.0741, 0.0593, 0.0528, 0.2312, 0.1346, and 0.0972 μM respectively, with compounds 2c (0.0528 μM) and 2b (0.0593 μM) outperforming sorafenib (IC₅₀ = 0.0643 μM) [1]. Additionally, these benzothiazinones demonstrated anti-inflammatory activity in a human red blood cell membrane stabilization assay [1]. The target compound differs from the tested series in that it carries an N-(3-fluorophenyl)acetamide side chain at the 2-position of the benzothiazinone ring rather than a directly attached aryl group; however, it shares the identical 1,4-benzothiazin-3-one core, 2-position attachment point, and acetamide linker motif. Separately, the 4H-3,1-benzothiazin-4-one scaffold (positional isomer of the core) has yielded MAO-B inhibitors with IC₅₀ values as low as 1.63 nM and dual A₂AAR/MAO-B agents [2]. The halogenated non-nitro 1,3-benzothiazin-4-one series, in contrast, showed limited antimycobacterial activity against M. tuberculosis H37Rv, suggesting that biological activity within the broader benzothiazinone class is highly scaffold-subtype- and substituent-dependent [3].

Anticancer VEGFR2 kinase inhibition MCF-7 cytotoxicity 1,4-Benzothiazin-3-one Class-level evidence

Vendor Availability and Procurement Accessibility Comparison Across Positional Isomers

The three fluorophenyl positional isomers of this benzothiazinone acetamide series exhibit different commercial availability profiles. The target 3-fluorophenyl compound (CAS 689755-28-0) is listed by ChemSrc with basic identity data . The 2-fluorophenyl isomer (CAS 302552-48-3) is available through SigmaAldrich's AldrichCPR (Custom Pharmaceutical Research) product line (Product No. R661856), indicating it can be synthesized on demand but is not maintained as a catalog stock item, and through ChemDiv's screening compound collection [1]. The 4-fluorophenyl isomer (CAS 971-07-3) is commercially listed by Chemenu with a stated purity of ≥95% (Catalog No. CM959762) . Notably, the target compound is the only isomer of the three with verified analytical spectra (¹H NMR and GC-MS) deposited in the Wiley spectral libraries [2], providing an advantage for researchers requiring independent identity verification upon receipt. CCG-50014 (CAS 883050-24-6), the same-formula thiadiazolidinedione, is widely available from multiple major vendors including SigmaAldrich (Calbiochem, Product No. 554995), MedChemExpress, TargetMol, and Selleck Chemicals, reflecting its status as a characterized chemical probe with established biological activity .

Chemical procurement Vendor comparison CAS registry Commercial availability Research chemical sourcing

Evidence-Anchored Application Scenarios for N-(3-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in Scientific Research


Structure-Activity Relationship (SAR) Expansion of 1,4-Benzothiazin-3-one VEGFR2 Kinase Inhibitors

Investigators building on the Ramzan et al. (2023) finding that 1,4-benzothiazin-3-ones with 2-aryl substitution inhibit VEGFR2 kinase at sub-micromolar concentrations (IC₅₀ = 0.0528–0.2312 μM, with compounds 2c and 2b outperforming sorafenib) can procure the target compound as a novel side-chain variant to probe the SAR at the 2-position acetamide attachment point [1]. Unlike the directly aryl-attached compounds 2a–f, the target compound introduces an acetamide linker with a 3-fluorophenyl terminal group, enabling systematic exploration of linker length, flexibility, and hydrogen-bonding capacity on VEGFR2 binding. The meta-fluoro substitution (σₘ = +0.34) provides a distinct electronic profile compared to the para-substituted aryl groups used in the reference study, potentially modulating the amide NH hydrogen-bond donor strength and the compound's overall conformational preference in the VEGFR2 catalytic binding pocket [2].

Positional Fluoro Isomer Profiling for Metabolic Stability Optimization in Benzothiazinone Lead Series

For medicinal chemistry programs where fluorinated benzothiazinone acetamides have been identified as hit or lead compounds, the target 3-fluorophenyl isomer serves as a critical comparator to the more commercially accessible 2-fluorophenyl (SigmaAldrich AldrichCPR) and 4-fluorophenyl (Chemenu, ≥95%) isomers [1][2]. Systematic head-to-head comparison of all three positional isomers in microsomal stability assays (human or rodent liver microsomes) would generate direct experimental data on the established principle that meta-fluorine substitution generally confers greater resistance to CYP450-mediated oxidative defluorination than para-fluorine substitution in drug-like molecules [3]. The target compound's verified analytical spectra (¹H NMR and GC-MS in Wiley spectral libraries) provide the identity confidence needed for reproducible comparative studies [4].

Scaffold-Hopping Control Experiments to Deconvolute Benzothiazinone vs. Thiadiazolidinedione Pharmacophores

The existence of CCG-50014 (CAS 883050-24-6)—a compound with identical molecular formula (C₁₆H₁₃FN₂O₂S, MW 316.35) but a 1,2,4-thiadiazolidine-3,5-dione scaffold and well-characterized RGS4 inhibitory activity (IC₅₀ = 30 nM, irreversible covalent mechanism)—creates a unique opportunity for scaffold-hopping control experiments [1]. Researchers investigating whether observed biological effects are scaffold-dependent or pharmacophore-dependent can procure both the target benzothiazinone and CCG-50014 to run parallel assays. The fundamental difference in core scaffold structure despite identical elemental composition provides a stringent control for ruling out nonspecific effects driven purely by physicochemical properties (LogP, PSA, molecular weight) rather than specific target engagement. This application is particularly relevant for phenotypic screening programs where the molecular target is not yet identified.

Reference Standard for GC-MS and NMR-Based Identity Verification in Compound Management Workflows

The target compound's verified GC-MS and ¹H NMR spectra in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll spectral libraries (SpectraBase Compound ID: DuTODh1pFR) make it suitable as an identity verification reference standard in compound management and quality control workflows [1]. Its distinct InChIKey (SOXAMFJTFWWUAQ-UHFFFAOYSA-N) and exact mass (316.068177 g/mol) provide unambiguous differentiation from the 2-fluoro, 4-fluoro, and CCG-50014 isomers, all of which share the same nominal mass [1]. Compound management facilities handling multiple benzothiazinone derivatives can use these spectral reference data to resolve identity ambiguities that may arise from mislabeled vials or isomer contamination during synthesis or storage.

Quote Request

Request a Quote for N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.